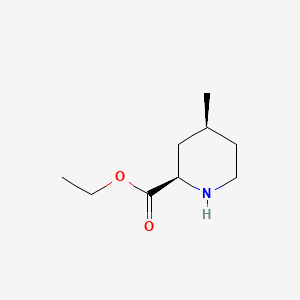

trans-Ethyl 4-methylpiperidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2R,4S)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227364 | |

| Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-75-4 | |

| Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

trans-Ethyl 4-methylpiperidine-2-carboxylate, a derivative of pipecolic acid, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

trans-Ethyl 4-methylpiperidine-2-carboxylate is characterized by its molecular formula and a molecular weight of approximately 171.24 g/mol. The compound features a piperidine ring with a methyl group at the fourth position and an ethyl ester at the second position. The stereochemistry is defined as (2R,4S), which is critical for its biological activity.

The primary mechanism of action for trans-Ethyl 4-methylpiperidine-2-carboxylate involves its role as an inhibitor of nitric oxide synthase (NOS) enzymes. By inhibiting these enzymes, the compound can modulate nitric oxide production, which is essential for various physiological processes including vascular function and blood clotting regulation.

Interaction with Nitric Oxide Synthase

Research indicates that trans-Ethyl 4-methylpiperidine-2-carboxylate binds effectively to the active sites of NOS, influencing their catalytic activity. This interaction can lead to alterations in physiological responses related to blood flow and coagulation mechanisms, making it a candidate for further investigation in cardiovascular therapies .

Anticoagulant Properties

One of the significant applications of trans-Ethyl 4-methylpiperidine-2-carboxylate is its role as a metabolite of Argatroban, an anticoagulant medication used primarily in patients with coronary artery disease or those experiencing heparin-induced thrombocytopenia (HIT) . The compound's structural features allow it to function as a building block in the synthesis of thrombin inhibitors, which are crucial in managing thrombotic disorders.

Cancer Therapy Potential

Recent studies have suggested that piperidine derivatives, including trans-Ethyl 4-methylpiperidine-2-carboxylate, exhibit anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of specific signaling pathways associated with tumor growth .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with trans-Ethyl 4-methylpiperidine-2-carboxylate:

- Antithrombotic Activity : A study demonstrated that analogs derived from this compound could effectively inhibit thrombin activity, showcasing their potential as therapeutic agents in preventing thrombosis .

- In Vitro Studies : In vitro assays have indicated that related piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a broader application in oncological treatments .

- Synthetic Pathways : The compound serves as an intermediate in synthesizing more complex molecules with potential biological activities, illustrating its importance in pharmaceutical development .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticoagulant | Acts as a metabolite of Argatroban; inhibits thrombin activity |

| Cancer Therapy | Exhibits cytotoxic effects against various cancer cell lines; potential for apoptosis induction |

| Nitric Oxide Synthase Inhibition | Modulates nitric oxide production; affects vascular function and clotting mechanisms |

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Properties

One of the primary applications of trans-Ethyl 4-methylpiperidine-2-carboxylate is its role as an intermediate in the synthesis of Argatroban , a potent anticoagulant used for treating thrombotic disorders. Argatroban is particularly effective in patients with heparin-induced thrombocytopenia (HIT) and is utilized during percutaneous coronary interventions. The synthesis of Argatroban involves several steps where trans-Ethyl 4-methylpiperidine-2-carboxylate serves as a critical precursor, showcasing its importance in developing therapeutic agents for cardiovascular diseases .

Mechanism of Action

Research indicates that trans-Ethyl 4-methylpiperidine-2-carboxylate acts as an inhibitor of nitric oxide synthase enzymes. This interaction can modulate physiological responses related to blood flow and clotting mechanisms, making it valuable for cardiovascular applications .

Organic Synthesis

Chiral Amine Synthesis

The compound is also used in the synthesis of chiral amines through dynamic resolution and racemization processes. These methods are crucial for producing enantiomerically pure compounds, which are essential in drug development and other chemical applications .

Catalytic Reactions

Trans-Ethyl 4-methylpiperidine-2-carboxylate has been explored in various catalytic reactions, enhancing the reactivity and selectivity towards desired products. Its ability to participate in complex synthetic pathways underscores its versatility as a building block in organic chemistry .

Case Study 1: Synthesis of Argatroban

A detailed study highlighted the synthetic route involving trans-Ethyl 4-methylpiperidine-2-carboxylate as a precursor for Argatroban. The process includes multiple steps such as hydrogenation and esterification, demonstrating the compound's utility in producing clinically relevant drugs .

Case Study 2: Chiral Resolution Techniques

Another investigation focused on the dynamic resolution of ethyl-4-methylpiperidine-2-carboxylate, showcasing its effectiveness in obtaining chiral amines. The study provided insights into optimizing conditions for maximum yield and purity, emphasizing its significance in pharmaceutical chemistry .

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | trans-Ethyl 4-methylpiperidine-2-carboxylate |

| Role in Pharmaceuticals | Intermediate for Argatroban synthesis |

| Mechanism | Inhibits nitric oxide synthase; modulates blood flow and clotting |

| Synthesis Methodologies | Dynamic resolution, catalytic reactions |

| Chiral Amine Production | Used in synthesizing enantiomerically pure compounds |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Ethyl Carboxylates

Key Differences :

- Substituent Position : The methyl group at C4 in trans-ethyl 4-methylpiperidine-2-carboxylate introduces steric effects that influence conformational stability and binding specificity, unlike unsubstituted analogs .

- Stereochemistry : The (2R,4R) configuration is essential for its role in Argatroban, whereas racemic mixtures of other piperidine carboxylates show reduced pharmacological relevance .

Aromatic Ethyl Esters (Cinnamate Derivatives)

Key Differences :

- Structural Class : Cinnamates are aromatic esters with planar geometries, favoring interactions with enzymes or receptors (e.g., antitumor targets), while the piperidine derivative’s aliphatic ring and basic nitrogen enhance solubility and salt formation .

- Bioactivity : Cinnamates exhibit direct cytotoxicity and insecticidal effects, whereas trans-ethyl 4-methylpiperidine-2-carboxylate primarily serves as a synthetic building block .

Heterocyclic Ethyl Carboxylates with Fused Rings

Key Differences :

- Complexity : Fused-ring systems (e.g., pyrrolo-pyridine) exhibit rigid conformations, limiting their utility in flexible drug design compared to the simpler piperidine backbone .

- Functional Groups: Halogen and cyano groups in pyrazolidine derivatives enhance electrophilic reactivity, enabling cross-coupling reactions absent in the methylpiperidine compound .

Preparation Methods

Hydrolysis of 4-Methyl-2-cyanopiperidine to 4-Methyl-2-piperidinecarboxylic Acid Hydrochloride

The synthesis begins with the hydrolysis of 4-methyl-2-cyanopiperidine, a nitrile-containing precursor, to its corresponding carboxylic acid derivative. This step employs 6N hydrochloric acid under reflux conditions to facilitate the conversion. Key parameters include a molar ratio of 1:6–8 (4-methyl-2-cyanopiperidine:HCl) and a reaction time of 4–6 hours . The use of concentrated HCl ensures complete hydrolysis, while reflux temperatures (100 ± 5°C) accelerate the reaction kinetics.

Post-reaction, the mixture undergoes reduced-pressure distillation to remove excess solvent, followed by recrystallization in ethanol and methyl tert-butyl ether to isolate 4-methyl-2-piperidinecarboxylic acid hydrochloride as a crystalline solid. This step achieves near-quantitative conversion, with the example yielding 2.1 kg of product from 2.0 kg of starting material .

Esterification to Ethyl 4-Methylpiperidine-2-carboxylate Hydrochloride

The carboxylic acid intermediate undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂), a dual-function reagent acting as both a catalyst and dehydrating agent. The reaction proceeds under reflux for 4–6 hours, with a mass ratio of 1:4–6 (acid hydrochloride:ethanol) and a molar ratio of 1:2–3 (acid hydrochloride:SOCl₂) .

Table 1: Esterification Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Thionyl chloride |

| Temperature | Reflux (78°C) |

| Reaction time | 4–6 hours |

| Molar ratio (acid:SOCl₂) | 1:2–3 |

The example demonstrates the use of 11.0 L ethanol, 2.1 kg acid hydrochloride, and 2.8 kg SOCl₂, yielding the ethyl ester hydrochloride after solvent evaporation . This step highlights the importance of stoichiometric control to minimize side reactions such as over-esterification or decomposition.

Separation of Cis-Trans Isomers via Solvent Pulping

The critical challenge in synthesizing the trans-isomer lies in separating it from its cis counterpart. The patented method employs a mixed solvent system of methyl tert-butyl ether (MTBE) and ethanol to exploit differential solubility.

Table 2: Cis-Trans Separation Parameters

| Parameter | Value/Range |

|---|---|

| Solvent ratio (MTBE:ethanol) | 7–8:0.3–0.4 (mass) |

| Pulping time | 3–5 hours |

| Extraction solvent | Dichloromethane |

| Yield (trans-isomer) | 44% (steps 2–3) |

In the example, 1.0 L ethanol and 16.0 L MTBE are added to the ester hydrochloride residue, inducing crystallization of the cis-isomer as a hydrochloride salt. Filtration removes the cis-isomer, while the trans-isomer remains in the mother liquor. Subsequent neutralization with sodium bicarbonate and dichloromethane extraction isolates the free base of the trans-isomer as a reddish-brown liquid . This approach avoids chromatography, reducing costs and complexity.

Process Optimization and Scalability

The method’s scalability is demonstrated through kilogram-scale batches, with consistent yields across steps. Key advantages include:

-

Solvent selection : Ethanol and MTBE are low-cost, recyclable solvents.

-

Avoidance of protecting groups : Unlike prior methods requiring benzyl ester intermediates, this route simplifies synthesis .

-

Crystallization efficiency : The cis-isomer’s lower solubility in MTBE/ethanol enables high-purity trans-isomer isolation (>98% by HPLC) .

Table 3: Example Batch Metrics

| Step | Starting Material | Product | Yield |

|---|---|---|---|

| 1 | 2.0 kg nitrile | 2.1 kg acid HCl | ~95% |

| 2–3 | 2.1 kg acid HCl | 1.0 kg trans-ester | 44% |

Comparative Analysis with Alternative Methods

Traditional routes for trans-ethyl 4-methylpiperidine-2-carboxylate synthesis face limitations:

-

Chromatographic separation : High-purity isolation often requires silica gel chromatography, impractical for industrial-scale production .

-

Enzymatic resolution : While enantioselective, enzymes like lipases entail high costs and narrow substrate specificity .

-

Protection-deprotection sequences : Benzyl ester intermediates add steps and reduce overall yield .

The current method circumvents these issues through solvent-driven cis-trans separation and avoids enantiomeric resolution unless required for specific applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for trans-ethyl 4-methylpiperidine-2-carboxylate, and how can its enantiomeric purity be ensured?

- Methodological Answer : A scalable synthesis involves refluxing 4-methyl-2-cyanopiperidine with 6N hydrochloric acid, followed by esterification with ethanol under acidic conditions . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed post-synthesis. The compound’s (2R,4R) configuration is critical for biological activity, and its enantiomer (2S,4S) may exhibit divergent properties, necessitating rigorous stereochemical validation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring substitution pattern and ester functionality. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) groups. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software can resolve absolute stereochemistry .

Q. How does the trans configuration influence the compound’s physicochemical properties compared to cis isomers?

- Methodological Answer : The trans configuration reduces steric hindrance between the 4-methyl and 2-ethyl ester groups, enhancing stability and solubility. Computational studies (e.g., density functional theory, DFT) predict lower energy states for the trans isomer, corroborated by experimental melting point and solubility data .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) optimize reaction conditions for synthesizing trans-ethyl 4-methylpiperidine-2-carboxylate?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for key steps like esterification or ring closure. For example, exact-exchange functionals improve thermochemical accuracy in predicting reaction yields and byproduct formation . Pair computational results with experimental parameters (e.g., temperature, solvent polarity) to refine catalytic efficiency and selectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound across different studies?

- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvent effects, impurities, or tautomerism. Cross-validate data using multiple solvents (DMSO-d₆ vs. CDCl₃) and advanced techniques like 2D NMR (COSY, HSQC). Compare results with structurally analogous piperidine derivatives (e.g., ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate) to isolate confounding factors .

Q. How does the compound interact with biological targets, and what in silico methods predict its pharmacodynamic profile?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to receptors like dopamine or serotonin transporters. Parameterize force fields using experimental data from related piperidine-based ligands. Validate predictions with in vitro assays (e.g., radioligand binding) to correlate computational results with observed bioactivity .

Q. What experimental designs mitigate racemization during large-scale synthesis?

- Methodological Answer : Optimize reaction pH and temperature to minimize base- or heat-induced racemization. Use chiral auxiliaries or enzymes (e.g., lipases) in asymmetric synthesis. Monitor enantiomeric excess (ee) dynamically via circular dichroism (CD) or chiral GC/MS. Recrystallization in nonpolar solvents (hexane/ethyl acetate) can further purify the trans isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.